molecular formula C17H18N6OS B2432963 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 880801-68-3

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2432963
CAS No.: 880801-68-3
M. Wt: 354.43
InChI Key: VOJFRNNOYIQCDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure suggests it might exhibit interesting properties. For example, the triazole ring is a heterocycle that is often found in pharmaceuticals and agrochemicals due to its ability to mimic the structure of peptides .


Chemical Reactions Analysis

The compound’s amine group could act as a base or nucleophile in reactions, while the acetamide group could participate in hydrolysis reactions. The sulfanyl group could potentially undergo oxidation reactions .

Scientific Research Applications

Synthesis and Structural Elucidation

A study by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) focused on the synthesis of a new series of acetamide derivatives structurally related to the given compound. These derivatives were synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide. The structures of these compounds were confirmed using various spectroscopic techniques, highlighting the compound's relevance in the exploration of new chemical entities with potential biological activities Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives.

Antimicrobial Activities

The synthesized acetamide derivatives, including compounds structurally similar to the one , were screened for their in-vitro antimicrobial activities. These compounds demonstrated significant antibacterial, antifungal, and anti-tuberculosis properties. The research indicates that the 1,2,4-triazole ring system, a core structure in the compound of interest, is integral to the antimicrobial efficacy of these derivatives. This underscores the compound's potential as a scaffold for developing new antimicrobial agents Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives.

Future Directions

Triazole compounds are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential biological activities of this compound, as well as methods for its synthesis .

Mechanism of Action

Target of Action

The primary target of STL269728, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal , and it is the main constituent of intracellular proteinaceous accumulations found in Parkinson’s disease (PD) patients .

Mode of Action

STL269728 interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn creates amyloid aggregates that lead to neurotoxicity and neurodegeneration . STL269728 has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . Misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells . Finally, misfolded α-syn acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events .

Pharmacokinetics

The compound has shown in vivo efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .

Result of Action

STL269728 has displayed the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the prevention of the decrease in levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

Action Environment

The compound’s effectiveness in in vivo models suggests that it is likely to be stable and effective under physiological conditions .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-11-4-3-5-14(12(11)2)20-15(24)10-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJFRNNOYIQCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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